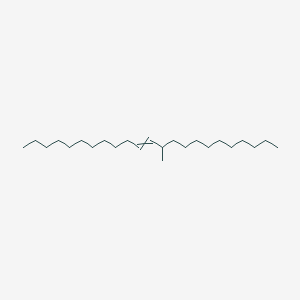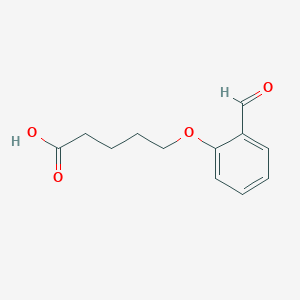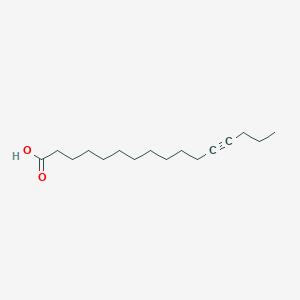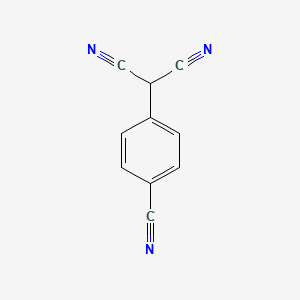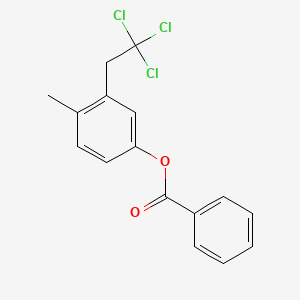
4-Methyl-3-(2,2,2-trichloroethyl)phenyl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-3-(2,2,2-trichloroethyl)phenyl benzoate is an organic compound that belongs to the class of esters. Esters are commonly known for their pleasant fragrances and are widely used in the production of perfumes and flavorings. This particular compound is characterized by the presence of a benzoate group attached to a phenyl ring, which is further substituted with a 4-methyl group and a 3-(2,2,2-trichloroethyl) group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-(2,2,2-trichloroethyl)phenyl benzoate can be achieved through esterification reactions. One common method involves the reaction of 4-Methyl-3-(2,2,2-trichloroethyl)phenol with benzoic acid in the presence of a dehydrating agent such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and improve the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-3-(2,2,2-trichloroethyl)phenyl benzoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield the corresponding carboxylic acid and alcohol.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to form the corresponding alcohol.
Substitution: The trichloroethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Hydrolysis: Benzoic acid and 4-Methyl-3-(2,2,2-trichloroethyl)phenol.
Reduction: 4-Methyl-3-(2,2,2-trichloroethyl)phenyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Methyl-3-(2,2,2-trichloroethyl)phenyl benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methyl-3-(2,2,2-trichloroethyl)phenyl benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to various biological effects. The trichloroethyl group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets.
Comparison with Similar Compounds
Similar Compounds
4-Methylphenyl benzoate: Lacks the trichloroethyl group, resulting in different chemical and biological properties.
4-Methoxyphenyl benzoate: Contains a methoxy group instead of a methyl group, leading to variations in reactivity and applications.
Phenyl benzoate: The simplest ester in this series, used as a reference compound for comparison.
Uniqueness
4-Methyl-3-(2,2,2-trichloroethyl)phenyl benzoate is unique due to the presence of the trichloroethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and potential interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
92854-89-2 |
|---|---|
Molecular Formula |
C16H13Cl3O2 |
Molecular Weight |
343.6 g/mol |
IUPAC Name |
[4-methyl-3-(2,2,2-trichloroethyl)phenyl] benzoate |
InChI |
InChI=1S/C16H13Cl3O2/c1-11-7-8-14(9-13(11)10-16(17,18)19)21-15(20)12-5-3-2-4-6-12/h2-9H,10H2,1H3 |
InChI Key |
CYCWUXOGAVXCDM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OC(=O)C2=CC=CC=C2)CC(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



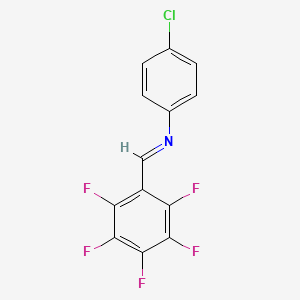
![[3-(Methanesulfonyl)propoxy]benzene](/img/structure/B14365431.png)

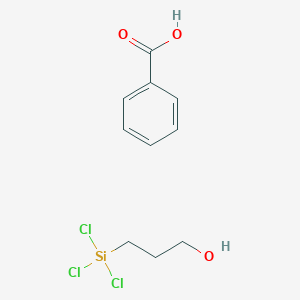
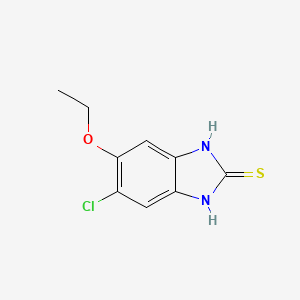
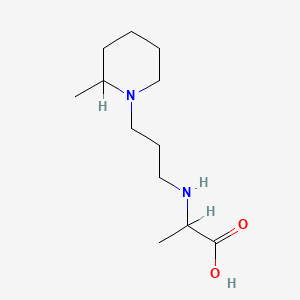
![1-[(2-Chloro-2-phenylethanesulfonyl)methyl]-4-nitrobenzene](/img/structure/B14365465.png)
